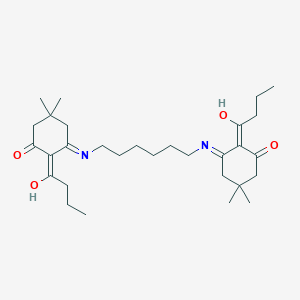![molecular formula C19H16N2O2 B3719314 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione
描述
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione, commonly known as Meldrum's acid benzylidene hydrazone (MABH), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABH is a derivative of Meldrum's acid, which is a cyclic diester that has been used as a precursor for the synthesis of many biologically active compounds. MABH has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione is not fully understood, but it is believed to be mediated through the modulation of various signaling pathways. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the upregulation of antioxidant enzymes. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to exhibit promising catalytic and magnetic properties, which make it a potential candidate for various applications in materials science.
实验室实验的优点和局限性
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has several advantages for lab experiments, including its easy synthesis, low cost, and availability of starting materials. However, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has some limitations, including its low solubility in aqueous solutions, which can limit its application in biological studies. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione also has limited stability, which can affect its reproducibility in experiments.
未来方向
There are several future directions for the research on 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione. One potential direction is the development of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based metal complexes with improved catalytic and magnetic properties. Another direction is the investigation of the potential applications of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione in the field of nanotechnology. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based nanoparticles could be developed for various applications, such as drug delivery and imaging. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione and its potential applications in the treatment of various diseases.
科学研究应用
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
In addition to its medicinal properties, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes, which exhibit promising catalytic and magnetic properties.
属性
IUPAC Name |
(5E)-5-benzylidene-3-(benzyliminomethyl)-4-hydroxypyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-16(13-20-12-15-9-5-2-6-10-15)19(23)21-17(18)11-14-7-3-1-4-8-14/h1-11,13,22H,12H2,(H,21,23)/b17-11+,20-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCWQPZUWWPDL-XEOCGUCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC3=CC=CC=C3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=CC2=C(/C(=C\C3=CC=CC=C3)/NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B3719255.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)
![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)

![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)